![molecular formula C16H18N4O4 B5571850 6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.13280507 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione , with CAS number 349441-35-6 , has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N5O5 with a molecular weight of approximately 371.347 g/mol . The structure features a benzodioxole moiety linked to a tetrahydropyrimido framework, which is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the inhibition of critical signaling pathways associated with tumor growth and metastasis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation. This inhibition could contribute to its anticancer properties.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation effectively. Notably:
- Cell Lines Tested : The compound was tested on prostate cancer (PC-3) and melanoma (A375M2) cells.
- Inhibition Concentration : The IC50 values were reported in the low micromolar range, indicating potent activity against RhoC-overexpressing melanoma lines .
The proposed mechanism involves targeting the RhoA signaling pathway , which plays a crucial role in cell migration and invasion. The compound selectively inhibits Rho-dependent transcriptional activation without affecting other pathways such as Gαi-dependent signaling .
Case Studies
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | PC-3 Prostate Cancer | < 1 | RhoA pathway inhibition |
Study 2 | A375M2 Melanoma | Low nM | Induces apoptosis in RhoC-overexpressing cells |
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-18-14-11(15(21)19(2)16(18)22)7-20(8-17-14)6-10-3-4-12-13(5-10)24-9-23-12/h3-5,17H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPNHGXWHUTQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CN2)CC3=CC4=C(C=C3)OCO4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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